molecular formula C15H17N3O B5178298 N-(4-sec-butylphenyl)-2-pyrazinecarboxamide

N-(4-sec-butylphenyl)-2-pyrazinecarboxamide

Cat. No.: B5178298
M. Wt: 255.31 g/mol
InChI Key: HXQAFQVXZFNODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-2-pyrazinecarboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use as a pain reliever. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are molecules that can block the activity of certain ion channels in the body. In

Safety and Hazards

The safety and hazards associated with “N-(4-sec-butylphenyl)-2-pyrazinecarboxamide” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “N-(4-sec-butylphenyl)-2-pyrazinecarboxamide” would depend on its intended applications. For example, if this compound shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-11(2)12-4-6-13(7-5-12)18-15(19)14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAFQVXZFNODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.